2-methoxy-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzenesulfonamide
CAS No.: 2034324-37-1
Cat. No.: VC4357904
Molecular Formula: C16H16N2O5S
Molecular Weight: 348.37
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034324-37-1 |
|---|---|
| Molecular Formula | C16H16N2O5S |
| Molecular Weight | 348.37 |
| IUPAC Name | 2-methoxy-N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C16H16N2O5S/c1-22-13-4-2-3-5-14(13)24(20,21)17-8-10-18-9-6-12-7-11-23-15(12)16(18)19/h2-7,9,11,17H,8,10H2,1H3 |
| Standard InChI Key | GADPZBTXGNZUJZ-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1S(=O)(=O)NCCN2C=CC3=C(C2=O)OC=C3 |
Introduction
Potential Biological Activities
Compounds with similar structures, such as those containing sulfonamide and furo[2,3-c]pyridine moieties, have been studied for their biological activities. These include potential antibacterial effects due to the sulfonamide group and other pharmacological properties associated with the furo[2,3-c]pyridine ring system.
| Biological Activity | Description |
|---|---|
| Antibacterial Properties | Sulfonamides are known for their antibacterial effects by inhibiting folic acid synthesis in bacteria. |
| Other Pharmacological Effects | The furo[2,3-c]pyridine ring may contribute to various biological activities, including anti-inflammatory or antiviral effects, depending on the specific compound. |
Synthesis and Chemical Reactions
The synthesis of such compounds typically involves multiple steps, including the formation of the furo[2,3-c]pyridine ring and the attachment of the sulfonamide group. The methoxy group can be introduced through standard alkylation reactions.
| Synthetic Step | Description |
|---|---|
| Formation of Furo[2,3-c]pyridine | Involves cyclization reactions to form the heterocyclic ring system. |
| Introduction of Sulfonamide | Typically involves reaction with a sulfonyl chloride. |
| Methoxy Group Introduction | Alkylation reactions can be used to add the methoxy group to the benzene ring. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume